(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Description
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Key structural features include:
- Substituents: Two methoxy groups at the 3,4-positions on ring A and a methyl group at the 2-position on ring B.
- Stereochemistry: The (2E) configuration ensures planarity of the α,β-unsaturated system, critical for electronic conjugation and biological activity.
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-5-7-14(13)8-10-16(19)15-9-11-17(20-2)18(12-15)21-3/h4-12H,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQUFTOWZNZTAA-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The mechanism proceeds through three stages:
-
Enolate Formation : Deprotonation of 3,4-dimethoxyacetophenone by a strong base (e.g., NaOH or KOH) generates an enolate ion.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-methylbenzaldehyde, forming a β-hydroxy ketone intermediate.
-
Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated ketone. The E-configuration is favored due to conjugation stabilization.
Optimization of Reaction Conditions
Critical parameters affecting yield and efficiency include:
Table 1: Comparative Reaction Conditions for Claisen-Schmidt Synthesis
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Base Selection : KOH in methanol (Condition 2) achieves higher yields (75%) compared to NaOH in ethanol (68%), likely due to enhanced enolate stability.
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Solvent Effects : Methanol improves solubility of intermediates, reducing side reactions.
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Reaction Duration : Prolonged stirring (32 hours) at room temperature maximizes product formation without decomposition.
Alternative Synthetic Approaches
Wittig Reaction
The Wittig reaction offers an alternative route using triphenylphosphine ylides and aldehydes. For example, reacting (3,4-dimethoxyphenyl)methyltriphenylphosphonium ylide with 2-methylbenzaldehyde in aqueous medium produces the target chalcone. While this method avoids strong bases, it generates triphenylphosphine oxide as a byproduct, complicating purification.
Table 2: Wittig vs. Claisen-Schmidt Synthesis
| Metric | Claisen-Schmidt | Wittig |
|---|---|---|
| Yield | 68–75% | 55–60% |
| Byproducts | Minimal | Ph₃P=O |
| Purification | Recrystallization | Column Chromatography |
| Scalability | High | Moderate |
Purification and Characterization
Isolation Techniques
Spectroscopic Characterization
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FTIR : A strong carbonyl stretch at 1647 cm⁻¹ confirms the α,β-unsaturated ketone.
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¹H NMR : Distinct signals include δ 7.8 ppm (Hα, d, J=15.6 Hz) and δ 7.2 ppm (Hβ, d, J=15.6 Hz), characteristic of the trans-configuration.
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X-ray Diffraction : Monoclinic crystal structure (space group C2/c) with a dihedral angle of 66.3° between aromatic rings .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspases and modulation of the cell cycle .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. It has been evaluated for its efficacy against bacteria and fungi, showing promising results that suggest it could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of chalcones. This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Material Science
Organic Electronics
Chalcones are being explored for their applications in organic electronics due to their unique electronic properties. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune their electronic properties through structural modifications allows for the optimization of device performance .
Photochemical Applications
The photochemical properties of this compound enable its use in photoinitiators for polymerization processes. Its ability to absorb UV light and generate reactive species makes it suitable for applications in coatings and adhesives .
Chemical Probes in Biological Studies
Fluorescent Probes
Chalcones can be modified to act as fluorescent probes in biological systems. Their ability to bind selectively to certain biomolecules allows researchers to visualize cellular processes and interactions in real time .
Enzyme Inhibition Studies
this compound has been investigated for its potential as an enzyme inhibitor. It can be used to study enzyme kinetics and mechanisms, providing insights into metabolic pathways and disease mechanisms .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system is crucial for its biological activity, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Bond Lengths and Angles
The enone moiety (C=C–C=O) in chalcones typically exhibits bond lengths of ~1.32 Å (C=C) and ~1.23 Å (C=O), consistent across derivatives like:
- (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: C7–C8 = 1.326 Å, C8–O1 = 1.237 Å .
- (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one: Comparable bond lengths, with minimal deviations (<0.02 Å) due to halogen substituents .
Table 1: Key Geometric Parameters
*Dihedral angles vary based on substituent electronic and steric effects.
Dihedral Angles Between Aromatic Rings
The twist between rings A and B influences conjugation and crystal packing:
- Electron-donating groups (e.g., methoxy, hydroxyl): Smaller dihedral angles (e.g., 19.34° in 3,4-dimethoxy-4′-hydroxy derivative ).
- Electron-withdrawing/halogen groups : Larger angles (e.g., 48.13° in 3,4-dimethyl-4′-bromo derivative ).
Substituent Effects on Reactivity and Bioactivity
Antioxidant Activity
Methoxy and hydroxyl groups enhance radical scavenging:
- (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one: IC₅₀ = 12.5 μM in DPPH assay due to catechol structure .
- (2E)-1-(3,4-dimethoxyphenyl)-3-(quinolin-6-yl)prop-2-en-1-one: Moderate activity (IC₅₀ = 25 μM) attributed to methoxy-mediated electron donation .
Anti-inflammatory and Anticancer Activity
- (E)-3-(4-chlorophenyl)-1-(1,3-benzodioxol-5-yl)prop-2-en-1-one: Inhibits NF-κB at 10 μM via halogen-induced electrophilicity .
- (E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Blocks ERK/JNK signaling in arthritis models (ED₅₀ = 3.13 μM) .
Claisen-Schmidt Condensation
- Standard Conditions: Ethanol/KOH for (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (yield: 65–75%) .
- Microwave-Assisted Synthesis : Reduces reaction time for (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one from hours to minutes .
Table 2: Yield and Conditions for Selected Chalcones
Biological Activity
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.
- Molecular Formula : C18H18O3
- Molecular Weight : 282.33 g/mol
- CAS Number : 214264-38-7
- Structure : The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
Key Findings :
- Cell Cycle Arrest : Studies show that this compound can induce cell cycle arrest in the G2/M phase in different cancer cell lines, including HeLa and K562 cells. This is achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), leading to inhibited cell proliferation .
- Apoptosis Induction : The compound enhances the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic Bcl-2 proteins. This shift promotes apoptosis in cancer cells, which has been validated through caspase activation assays .
Antimicrobial Activity
The antimicrobial potential of chalcones is well-documented, with several studies highlighting their effectiveness against various bacterial strains.
Case Study :
In a study evaluating the antibacterial activity of different chalcone derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes.
Mechanism of Action :
The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .
Comparative Analysis with Other Chalcones
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| (E)-3-(4-Methoxyphenyl)-1-(3′,4′-dimethoxyphenyl)prop-2-en-1-one | Moderate | High | Moderate |
| (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | High | Low | High |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 2-methylbenzaldehyde under basic conditions (e.g., NaOH/ethanol). Optimization involves adjusting temperature (60–80°C), molar ratios (1:1.2 ketone:aldehyde), and reaction time (6–12 hours). Monitoring via TLC and purification by column chromatography (silica gel, hexane:ethyl acetate gradient) improves yield (typically 65–75%) .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes enolate formation |
| Solvent | Ethanol/Water (3:1) | Enhances solubility and reaction rate |
| Catalyst | 10% NaOH | Balances base strength and side reactions |
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- NMR : ¹H NMR confirms the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans-vinylic protons). Aromatic protons from 3,4-dimethoxyphenyl (δ 6.8–7.3 ppm) and 2-methylphenyl (δ 7.2–7.5 ppm) are resolved .
- IR : Strong carbonyl stretch (C=O) at ~1650 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., m/z 298.3 for C₁₈H₁₈O₃) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Antimicrobial Activity : Broth microdilution assay (MIC determination against S. aureus and E. coli) .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Dose-Response Design :
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 ± 3 |
| 50 | 60 ± 5 |
| 100 | 30 ± 4 |
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this chalcone derivative?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- HOMO-LUMO Gap : Predicts charge transfer interactions (e.g., ΔE = 3.2 eV suggests moderate reactivity) .
- Electrostatic Potential Maps : Visualize electron-rich (methoxy groups) and electron-deficient (carbonyl) regions for nucleophilic/electrophilic attack .
Q. What strategies resolve discrepancies between crystallographic data and computational models of molecular geometry?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction provides experimental bond lengths (e.g., C=O at 1.22 Å) and dihedral angles .
- DFT Optimization : Adjust basis sets (e.g., cc-pVTZ) to minimize energy. Discrepancies <0.05 Å in bond lengths are acceptable .
- Case Study : For a related chalcone, computational torsion angles (C1-C2-C3-C4 = 175°) matched crystallographic data within 2° .
Q. How do substituent variations (e.g., methoxy vs. ethoxy) influence the reactivity and biological activity of analogous chalcones?
- Methodology :
- Comparative Synthesis : Replace 3,4-dimethoxyphenyl with 3,4-diethoxyphenyl; monitor reaction kinetics (slower due to steric hindrance) .
- SAR Analysis :
| Substituent | LogP | IC₅₀ (µM) |
|---|---|---|
| 3,4-Dimethoxy | 2.8 | 45 ± 3 |
| 4-Ethoxy-3-methoxy | 3.1 | 62 ± 5 |
- Mechanistic Insight : Methoxy groups enhance electron donation, increasing electrophilicity of the carbonyl group and interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
